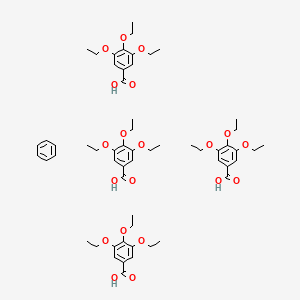
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile is an organic compound with the molecular formula C10H13BrN2 It is a derivative of propanedinitrile, featuring both a bromopropyl and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(but-1-en-1-yl)propanedinitrile typically involves the reaction of 3-bromopropylamine with but-1-en-1-ylpropanedinitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form saturated derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, hydrogen halides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Addition Products: Halogenated or hydrogenated derivatives of the butenyl group.
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Saturated derivatives of the original compound.
Scientific Research Applications
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)(but-1-en-1-yl)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The butenyl group can participate in various biochemical reactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile: A simpler derivative with two cyano groups.
(3-Bromopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile: A similar compound with a phenyl group instead of a butenyl group.
(3-Bromoprop-1-en-1-yl)benzene: A related compound with a benzene ring.
Uniqueness
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile is unique due to its combination of a bromopropyl and a butenyl group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
649759-68-2 |
|---|---|
Molecular Formula |
C10H13BrN2 |
Molecular Weight |
241.13 g/mol |
IUPAC Name |
2-(3-bromopropyl)-2-but-1-enylpropanedinitrile |
InChI |
InChI=1S/C10H13BrN2/c1-2-3-5-10(8-12,9-13)6-4-7-11/h3,5H,2,4,6-7H2,1H3 |
InChI Key |
ZNEGWUSELMGFTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CCCBr)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propanedinitrile](/img/structure/B12608889.png)
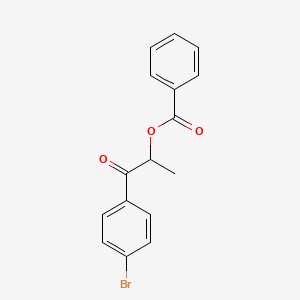
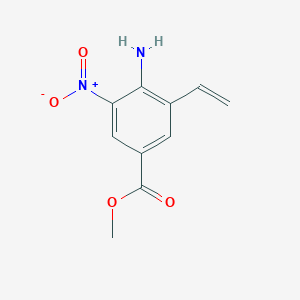
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)

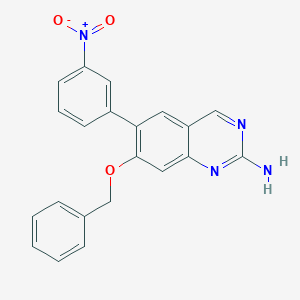
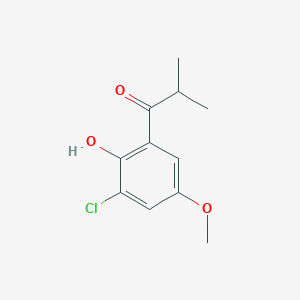
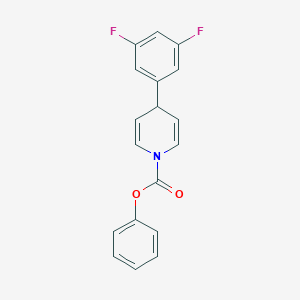
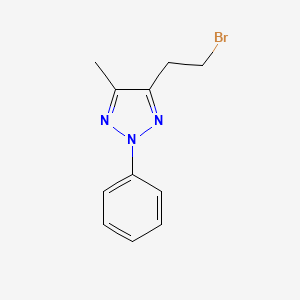
![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
